molecular formula C28H35N3O4S B2754390 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-butylphenyl)acetamide CAS No. 878059-02-0

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-butylphenyl)acetamide

Cat. No. B2754390
CAS RN: 878059-02-0
M. Wt: 509.67
InChI Key: NXVJRMREGOOEAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of this compound is C28H35N3O2S . It has an average mass of 477.661 Da and a monoisotopic mass of 477.244995 Da .

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

The metabolism of chloroacetamide herbicides, closely related to acetamide derivatives, was studied in human and rat liver microsomes. These compounds, including acetochlor and butachlor, are extensively used in agriculture but are carcinogenic in rats. The study aimed to understand their metabolic pathways, which involve complex activations leading to DNA-reactive products. This research highlights the environmental and health implications of these herbicides and the importance of understanding their metabolism for safety assessments (Coleman et al., 2000).

Synthesis of 1,4-Diazepines

Research on the synthesis of 1,4-diazepines from indoloazomethine ylides with dialkyl acetylenedicarboxylates explores the structural manipulation of azepine (an analog of azepan-1-yl) and sulfonyl groups. This work demonstrates the versatility of sulfonyl groups in facilitating the synthesis of complex heterocyclic compounds, contributing to medicinal chemistry and drug design (Heo et al., 2020).

Antimicrobial Activity of Acetamide Derivatives

A study on the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores evaluated their antibacterial potentials. These compounds, designed to combat bacterial infections, underscore the therapeutic applications of acetamide derivatives in developing new antimicrobial agents (Iqbal et al., 2017).

Synthesis of Sulfonyl Azides

Sulfonyl azides are crucial intermediates in organic synthesis, allowing for the introduction of azide groups into molecules, which can then participate in various chemical reactions, including click chemistry. This research underscores the significance of sulfonyl groups in synthetic organic chemistry and drug synthesis (Katritzky et al., 2008).

properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(4-butylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N3O4S/c1-2-3-10-22-13-15-23(16-14-22)29-27(32)21-36(34,35)26-19-31(25-12-7-6-11-24(25)26)20-28(33)30-17-8-4-5-9-18-30/h6-7,11-16,19H,2-5,8-10,17-18,20-21H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVJRMREGOOEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-butylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.